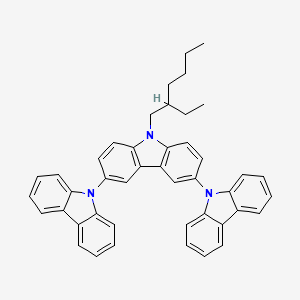

9'-(2-Ethylhexyl)-9'H-9,3':6',9''-tercarbazole

説明

Carbazoles are a class of organic compounds that are widely used in the production of dyes, pigments, pharmaceuticals, and performance materials . They are also used as building blocks for organic semiconductor materials . Ethylhexyl compounds, such as 2-ethylhexyl acrylate, are commonly used in the production of coatings, adhesives, sealants, and elastomers due to their stability, high heat resistance, excellent weathering, low-temperature performance, and water resistance .

科学的研究の応用

Charge Transport Properties in Liquid Carbazole :

- The study by Ribierre et al. (2008) explores the hole mobility in liquid carbazole, including 9-(2-ethylhexyl)carbazole. This research is significant for electroactive applications in optoelectronics due to the observed enhancement of charge carrier mobility in liquid carbazole. The increased mobility is attributed to a larger transfer integral and changes in the distribution of the excimer trapping sites (Ribierre et al., 2008).

Photorefractive Applications :

- Sohn et al. (2000) synthesized 9-(2-Ethyl-hexyl)-3-[2-(4-methanesulfonyl-phenyl)vinyl]-9H-carbazole (EHCS) as a photorefractive molecule. This compound forms organic glass with distinct photoconductivity and optical nonlinearity, showing potential in photorefractive applications. The EHCS glass exhibited excellent optical quality, stability, and high chromophore concentration, demonstrating its applicability in this area (Sohn et al., 2000).

Applications in Wide Band Gap Energy Transfer :

- Pickup et al. (2009) investigated an alternating copolymer comprising 3,6-linked-9-(2-ethylhexyl)-9H-carbazole, which displayed a wide band gap and potential as an energy transfer donor in electroluminescence, particularly for blue light emission. This study underscores the compound's utility in developing materials for light-emitting diodes (Pickup et al., 2009).

Thermoresponsive Copolymers :

- Lessard et al. (2012) utilized 9-(4-Vinylbenzyl)-9H-carbazole in the synthesis of fluorescent, thermoresponsive copolymers. These copolymers demonstrated tunable lower critical solution temperatures and potential for controlled radical polymerization, indicating their suitability for specialized applications in materials science (Lessard et al., 2012).

作用機序

Target of Action

Similar compounds such as phthalates have been reported to interact with various neural structures involved in controlling brain functions . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Related compounds such as phthalates are known to interfere with nuclear receptors in various neural structures . They can affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism .

Biochemical Pathways

Related compounds such as phthalates have been reported to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Pharmacokinetics

Similar compounds like dehp are rapidly converted to mono(2-ethylhexyl) phthalate (mehp) with greater toxicity than dehp after entering the human body . The oral bioavailability of DEHP was found to be about 7% in rats .

Result of Action

Related compounds such as phthalates can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system .

Action Environment

Related compounds like dehp are ubiquitous environmental endocrine disruptors . They can be absorbed into the human body through the air, food, water, and skin .

特性

IUPAC Name |

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H39N3/c1-3-5-14-30(4-2)29-45-39-25-23-31(46-41-19-10-6-15-33(41)34-16-7-11-20-42(34)46)27-37(39)38-28-32(24-26-40(38)45)47-43-21-12-8-17-35(43)36-18-9-13-22-44(36)47/h6-13,15-28,30H,3-5,14,29H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEAKKMJHBCNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H39N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)

![2-Thiophenecarboxylic acid, 3-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-4-phenyl-, methyl ester](/img/structure/B3074658.png)

![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)

![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)